

An In-depth Technical Guide to Polyporic Acid (CAS 548-59-4)

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Compound of Interest

Compound Name: Polyporic acid

Cat. No.: B1212150

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyporic acid (CAS 548-59-4) is a naturally occurring p-benzoquinone derivative first isolated in 1877 from the fungus *Hapalopilus nidulans*. This comprehensive technical guide provides an in-depth overview of its chemical and physical properties, biological activities, and mechanisms of action. The document details experimental protocols for its synthesis and isolation, and presents its known bioactivity data in a structured format. Furthermore, it elucidates the key signaling pathways modulated by **polyporic acid**, offering valuable insights for researchers in mycology, natural product chemistry, and drug discovery.

Chemical and Physical Properties

Polyporic acid, with the IUPAC name 2,5-dihydroxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione, is a symmetrical molecule characterized by a central benzoquinone ring substituted with two hydroxyl groups and two phenyl rings.^[1] Its physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	548-59-4	[1]
Molecular Formula	C ₁₈ H ₁₂ O ₄	[1]
Molecular Weight	292.29 g/mol	[1]
IUPAC Name	2,5-dihydroxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione	[1]
Synonyms	Polyporin, Orygameic acid	
SMILES	<chem>C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3)O</chem>	
Appearance	Yellow-orange solid	[1]
Solubility	Poorly soluble in water; Soluble in organic solvents like DMSO and DMF.	

Biological Activity and Mechanism of Action

The primary biological activity of **polyporic acid** stems from its potent inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA. By inhibiting this enzyme, **polyporic acid** disrupts nucleotide metabolism, leading to a range of biological effects.

Enzyme Inhibition

Polyporic acid is a known inhibitor of dihydroorotate dehydrogenase (DHODH). The reported 50% inhibitory concentration (IC₅₀) is in the range of 100 to 1000 µM.[1] One study indicated that at a concentration of 1.5 mM, **polyporic acid** decreased the activity of the rat DHODH enzyme by 30%.[2]

Antimicrobial Activity

Polyporic acid exhibits both antifungal and antibacterial properties, which are attributed to its inhibition of DHODH in microorganisms. Specific minimum inhibitory concentration (MIC) values for a range of organisms are not widely reported in the available literature.

Antitumor Potential and Cytotoxicity

The reliance of rapidly proliferating cancer cells on de novo pyrimidine synthesis makes DHODH an attractive target for cancer therapy. While **polyporic acid** has been investigated for its antitumor potential, comprehensive data on its cytotoxicity against a wide range of cancer cell lines is limited.

Toxicity

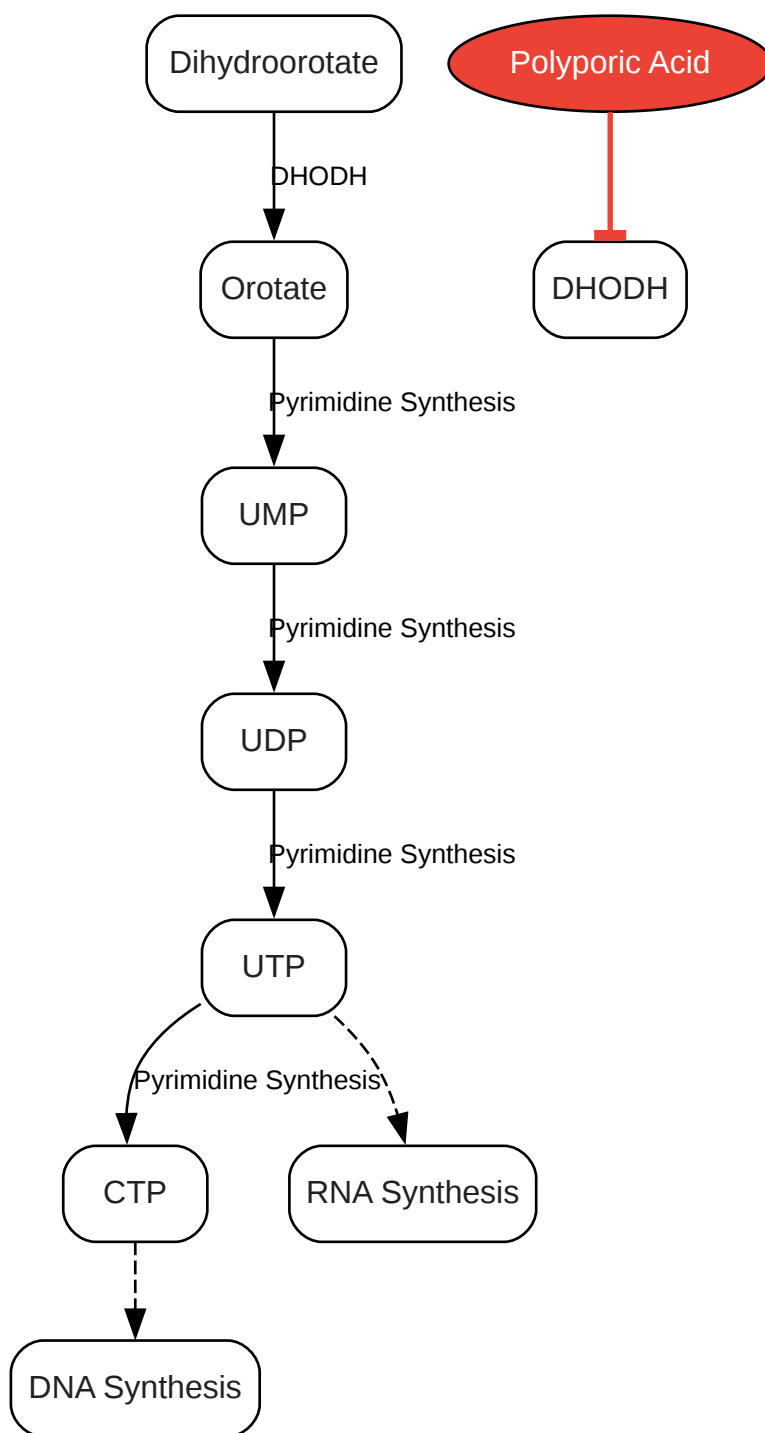
In animal studies, the consumption of **polyporic acid** has been associated with several adverse effects, including reduced locomotor activity, hepatorenal failure, metabolic acidosis, hypokalemia, and hypocalcemia. These toxic effects are believed to be a direct consequence of DHODH inhibition.

Signaling Pathways

The inhibition of DHODH by **polyporic acid** initiates a cascade of downstream cellular events. While direct experimental evidence for **polyporic acid**'s effects on specific signaling pathways is still emerging, studies on related compounds and the known consequences of pyrimidine depletion suggest the involvement of the following pathways.

Pyrimidine Synthesis Pathway

The primary signaling pathway affected by **polyporic acid** is the de novo pyrimidine synthesis pathway. By inhibiting DHODH, it blocks the conversion of dihydroorotate to orotate, a critical step in the production of pyrimidine nucleotides.

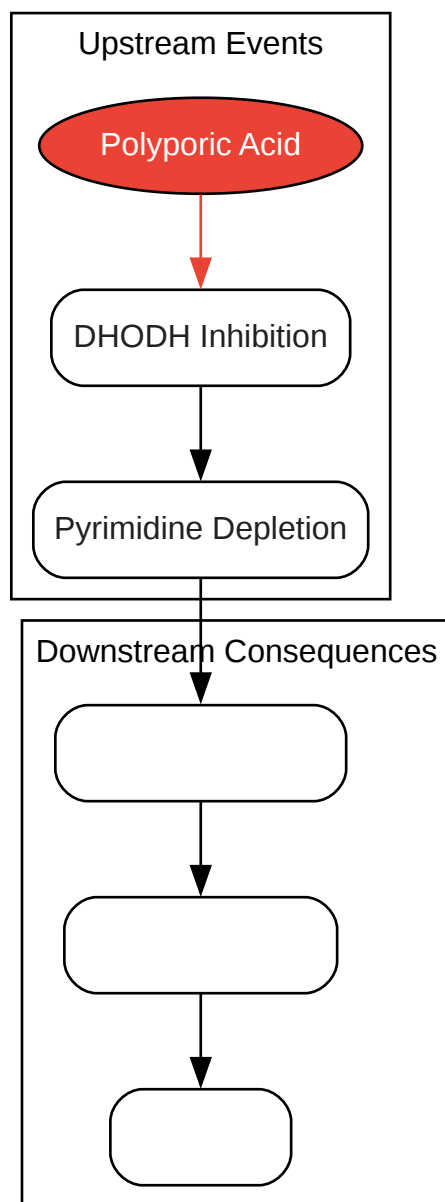


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Inhibition of DHODH by **Polyporic Acid**.

Apoptosis and Cell Cycle Arrest

Depletion of the nucleotide pool due to DHODH inhibition can lead to DNA replication stress and cell cycle arrest, ultimately triggering apoptosis. The precise signaling cascades involved are likely cell-type dependent but may involve key regulators such as p53 and the MAPK and PI3K/Akt pathways.



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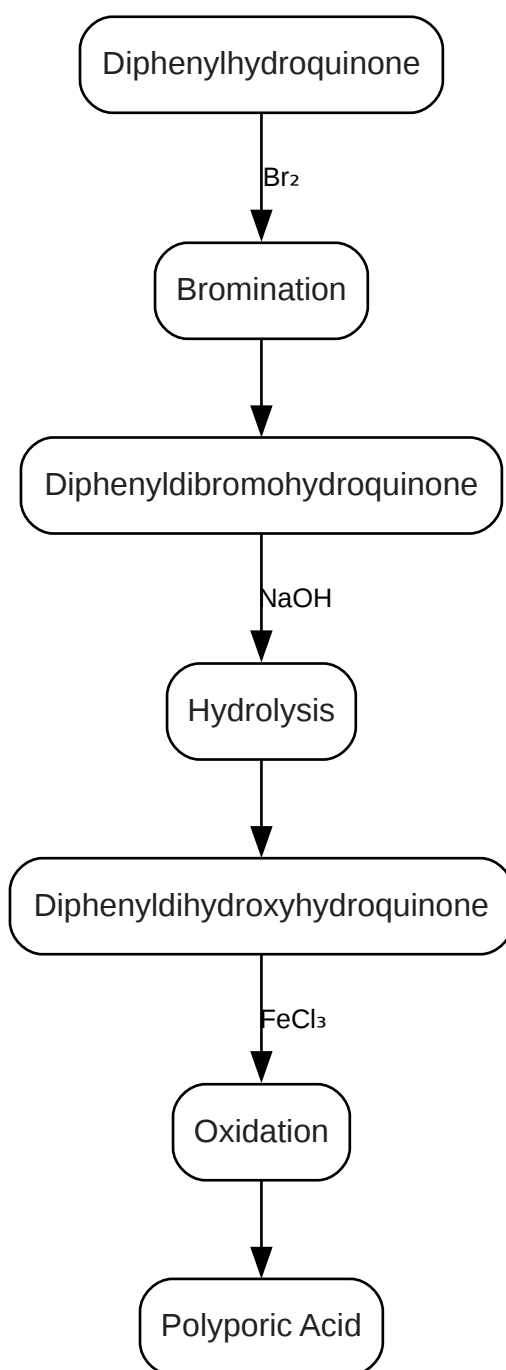
Downstream effects of **Polyporic Acid**.

Experimental Protocols

Chemical Synthesis of Polyporic Acid

The following protocol is based on the synthesis described by Shildneck and Adams in 1931. This method involves the bromination of diphenylhydroquinone, followed by hydrolysis and oxidation.

Workflow:



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Synthesis of **Polyporic Acid**.

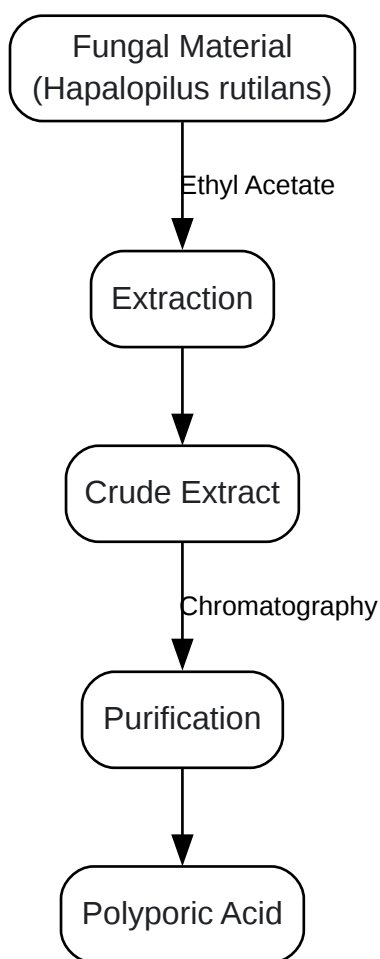
Methodology:

- **Bromination of Diphenylhydroquinone:** Dissolve diphenylhydroquinone in a suitable solvent (e.g., glacial acetic acid). Add a solution of bromine in the same solvent dropwise with stirring. The product, diphenyldibromohydroquinone, will precipitate and can be collected by filtration.
- **Hydrolysis:** Suspend the diphenyldibromohydroquinone in an aqueous solution of sodium hydroxide and heat the mixture. This will hydrolyze the bromo groups to hydroxyl groups, forming diphenyldihydroxyhydroquinone.
- **Oxidation:** Dissolve the diphenyldihydroxyhydroquinone in a suitable solvent and add an oxidizing agent, such as ferric chloride, to oxidize the hydroquinone to the corresponding benzoquinone, yielding **polyporic acid**.
- **Purification:** The crude **polyporic acid** can be purified by recrystallization from a suitable solvent, such as ethanol.

Isolation from *Hapalopilus rutilans*

Polyporic acid can be extracted from the fruiting bodies of the fungus *Hapalopilus rutilans* (also known as *Hapalopilus nidulans*).

Workflow:



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Isolation of **Polyporic Acid**.

Methodology:

- Extraction: Air-dried and powdered fruiting bodies of *Hapalopilus rutilans* are extracted with a solvent such as ethyl acetate at room temperature.
- Concentration: The solvent is removed under reduced pressure to yield a crude extract.
- Purification: The crude extract can be purified by column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate pure **polyporic acid**.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

The inhibitory activity of **polyporic acid** against DHODH can be determined using a colorimetric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.

Methodology:

- **Reaction Mixture:** Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a detergent (e.g., Triton X-100), the electron acceptor 2,6-dichloroindophenol (DCIP), and coenzyme Q.
- **Enzyme and Inhibitor:** Add the DHODH enzyme and various concentrations of **polyporic acid** (dissolved in DMSO) to the wells of a microplate. Include appropriate controls (no inhibitor, no enzyme).
- **Initiation:** Start the reaction by adding the substrate, dihydroorotate.
- **Measurement:** Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of decrease is proportional to the enzyme activity.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **polyporic acid** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of **polyporic acid** against cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

- **Cell Seeding:** Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **polyporic acid** for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of **polyporic acid** and determine the IC₅₀ value.

Spectroscopic Data

Detailed spectroscopic data for **polyporic acid** is not readily available in the public domain. However, studies on the mass spectra of its derivatives, such as the diacetate and di-O-methyl derivatives, have reported the presence of anomalous M+2 peaks, which can be characteristic of the 2,5-dihydroxy-1,4-benzoquinone moiety.

Conclusion

Polyporic acid is a fascinating natural product with a well-defined mechanism of action as a DHODH inhibitor. This property underpins its observed antimicrobial and potential antitumor activities, as well as its inherent toxicity. This technical guide has provided a comprehensive overview of the current knowledge on **polyporic acid**, including its chemical properties, biological activities, and relevant experimental protocols. Further research is warranted to fully elucidate its therapeutic potential, particularly in the context of oncology, and to expand the understanding of its effects on cellular signaling pathways. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for scientists and researchers in the ongoing exploration of this intriguing fungal metabolite.

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References

- 1. Biological effects of the dihydroorotate dehydrogenase inhibitor polyporic acid, a toxic constituent of the mushroom *Hapalopilus rutilans*, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of inhibition of human and rat dihydroorotate dehydrogenase by atovaquone, lawsone derivatives, brequinar sodium and polyporic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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